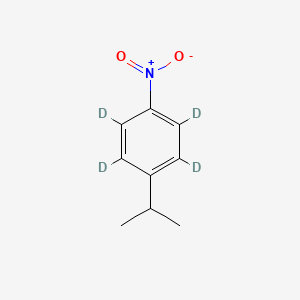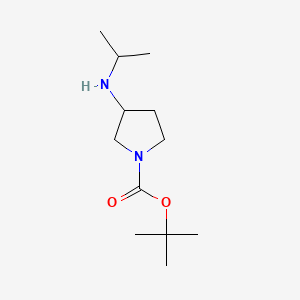
(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid” is a boronic acid-based compound with the CAS Number: 1264127-92-5 . It has a molecular weight of 198.99 . The IUPAC name for this compound is 5-fluoro-2-isopropoxy-4-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “this compound”, are very important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology . They are used in a variety of reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere and kept in a freezer under -20°C .Aplicaciones Científicas De Investigación
Molecular Interactions and Structural Analysis
Boron-containing compounds, such as boronic acids, iminoboronates, and oxaboroles, have gained attention due to their potential in pharmaceutical and biological applications. These materials are developed to interact with organic compounds and biological molecules. For instance, L-PRO2F3PBA, a derivative obtained from the reaction of L-proline with 2-fluoro-3-pyridineboronic acid, showcases the importance of N→B dative bonds for molecular stability and self-assembly through various non-covalent interactions. This compound has been suggested as a candidate for further studies in medicine, pharmacology, and biology due to its functional groups (Hernández-Negrete et al., 2021).
Organic Synthesis and Catalysis
Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized for facilitating direct amide formation between carboxylic acids and amines. These catalysts, including derivatives of boronic acid, enhance reactivity under ambient conditions, indicating their utility in organic synthesis and potential industrial applications (Arnold et al., 2008).
Sensing and Analytical Applications
Fluorinated boronic acid-appended bipyridinium salts have been utilized for the detection and differentiation of diol-containing bioanalytes via (19)F NMR spectroscopy. This approach allows for the discrimination of various saccharides and bioactive substances at low mM concentrations, showcasing the potential of fluorinated boronic acids in analytical chemistry and bioanalytical applications (Axthelm et al., 2015).
Material Science and Chemistry
Boronic acids have found extensive use in biomaterials through their ability to bind with biologically relevant diols, such as saccharides and peptidoglycans. This binding capability is crucial for preparing hydrogels with dynamic covalent or responsive behavior. A study focusing on structure–reactivity relationships in boronic acid–diol complexation provides insights into the binding constants with biologically relevant diols, guiding the selection of organoboron compounds in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Fluorescence and Optical Properties
The fluorescence quenching study of boronic acid derivatives in alcohols reveals the influence of different conformers and the role of intermolecular and intramolecular hydrogen bonding, providing valuable information for sensor design and understanding the optical properties of boronic acid derivatives (Geethanjali et al., 2015).
Mecanismo De Acción
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group in the presence of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can be used to synthesize a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the other reactants involved .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
(5-fluoro-2-propan-2-yloxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMIVKVJKMZTOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678232 |
Source


|
| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264127-92-5 |
Source


|
| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)









![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)


![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)
